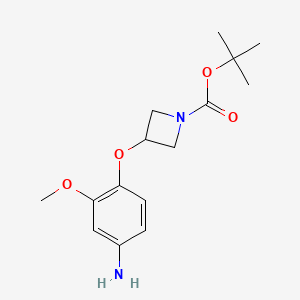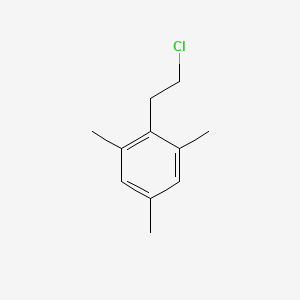
2-(2-Chloroethyl)-1,3,5-trimethylbenzene
Overview
Description
2-(2-Chloroethyl)-1,3,5-trimethylbenzene, also known as 2-chloroethylethyl benzene, is an organic compound with a molecular formula of C9H11Cl. It is a colorless liquid with a strong odor, and it is an important intermediate in the synthesis of various aromatic compounds. 2-Chloroethylethyl benzene is used as a solvent and a reagent in the synthesis of organic compounds. It is also used in the production of insecticides, herbicides, and other agricultural chemicals.
Scientific Research Applications
Combustion Properties and Kinetic Modeling :
- Trimethylbenzenes like 1,3,5-trimethylbenzene have been studied for their role in formulating hydrocarbon mixtures that emulate the gas-phase combustion behavior of real liquid transportation fuels. The combustion properties of 1,3,5-trimethylbenzene were characterized, and a chemical kinetic model for its combustion was developed. This research is significant for the development of model or surrogate fuels (Diévart et al., 2013).
Oxidation Products and Mechanisms :
- The OH-initiated oxidation of 1,3,5-trimethylbenzene was studied, revealing key insights into the chemical composition of gas and particle-phase products. This understanding is critical for assessing the environmental impact and transformation processes of similar aromatic hydrocarbons (Huang et al., 2014).
Applications in Supramolecular Chemistry :
- 1,3,5-trimethylbenzenes are used as templates in supramolecular chemistry to organize molecular-recognition elements. This research provides insights into how these compounds can preorganize binding elements of supramolecular hosts and improve binding of targets (Wang & Hof, 2012).
Environmental Impact and Biodegradability :
- The biodegradability of trimethylbenzene isomers, including 1,3,5-trimethylbenzene, was investigated under different environmental conditions. This study is crucial for understanding the behavior of these compounds in contaminated aquifers and their impact on BTEX (benzene, toluene, ethylbenzene, xylenes) biodegradation at field sites (Fichtner, Fischer, & Dornack, 2019).
Aerosol Formation and Analysis :
- The formation of secondary organic aerosol (SOA) from the photooxidation of 1,3,5-trimethylbenzene was studied using aerosol time-of-flight mass spectrometry. This research is important for understanding the formation and characteristics of aerosols in the atmosphere (Gross et al., 2006).
properties
IUPAC Name |
2-(2-chloroethyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEVWNUVARIPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676787 | |
| Record name | 2-(2-Chloroethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)-1,3,5-trimethylbenzene | |
CAS RN |
25692-16-4 | |
| Record name | 2-(2-Chloroethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



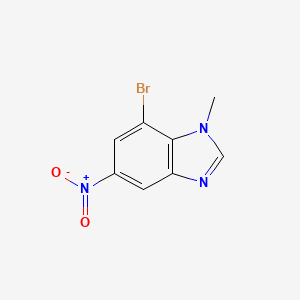
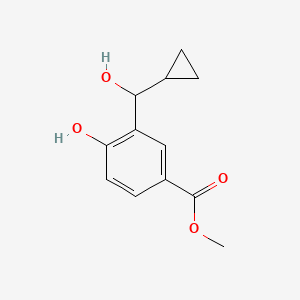
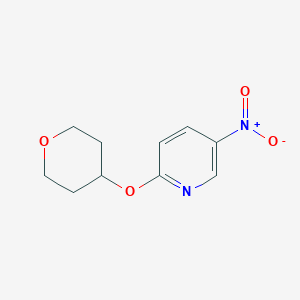
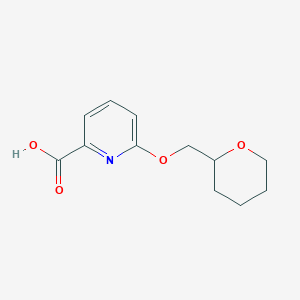
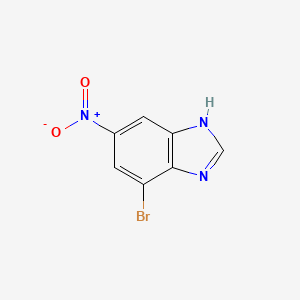
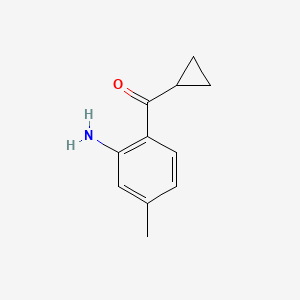


![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B1394103.png)
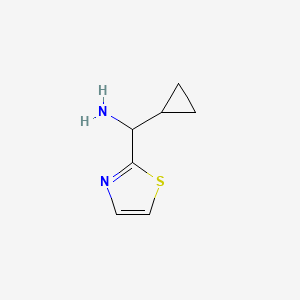
![N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B1394105.png)
![3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)](/img/structure/B1394109.png)

